Dichlorodehydroabietic acid

Description

Molecular Formula and Stereochemical Configuration

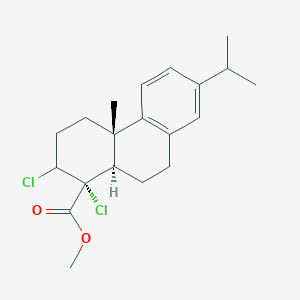

This compound manifests as multiple structural isomers, each characterized by distinct molecular formulas and stereochemical arrangements. The primary isomer, identified with Chemical Abstracts Service registry number 57055-39-7, possesses the molecular formula C₂₀H₂₆Cl₂O₂ and a molecular weight of 369.33 grams per mole. This particular isomer features a methyl ester derivative with the systematic International Union of Pure and Applied Chemistry name: methyl (1R,4aS,10aR)-1,2-dichloro-4a-methyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate.

A distinct structural isomer, 12,14-dichlorodehydroabietic acid, carries the Chemical Abstracts Service number 65281-77-8 and maintains the identical molecular formula C₂₀H₂₆Cl₂O₂ with a molecular weight of 369.3 grams per mole. This isomer exhibits the systematic name (1R,4aS,10aR)-6,8-dichloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid. The stereochemical configuration reveals three distinct chiral centers within each molecule, demonstrating R-, S-, and R- configurations respectively.

The stereochemical analysis demonstrates that both isomers maintain the fundamental tricyclic phenanthrene backbone characteristic of abietane diterpenes. The two cyclohexane rings form a trans ring junction configuration, with two methyl groups positioned on the same side of the tricyclic phenanthrene structure. This stereochemical arrangement significantly influences the compound's three-dimensional conformation and subsequent biological activity profiles.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural elucidation of this compound isomers. Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic resonances that serve as diagnostic markers for chlorination patterns. For the 12,14-dichlorodehydroabietic acid isomer, the aromatic region displays a distinctive single proton singlet at 7.14 parts per million, corresponding to the remaining aromatic hydrogen after dichlorination. The isopropyl substituent manifests as a characteristic doublet at 1.41 parts per million with a coupling constant of 7 hertz, representing the six equivalent methyl protons.

The methyl ester derivative of this compound exhibits additional spectroscopic features, including a methoxy resonance at 3.68 parts per million corresponding to the carboxyl ester group. Quaternary carbon signals appear at specific chemical shifts, with the carboxyl carbon resonating at approximately 179 parts per million and aromatic carbons appearing between 123-147 parts per million. The comprehensive carbon-13 nuclear magnetic resonance spectrum reveals twenty distinct carbon environments, consistent with the molecular formula and structural assignment.

Mass spectrometric analysis employs electron ionization techniques to generate characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 382 for the methyl ester derivative, corresponding to the expected molecular formula C₂₁H₂₈O₂Cl₂. Base peak formation occurs at mass-to-charge ratio 307, representing loss of the carboxyl ester functionality. Additional significant fragment ions appear at mass-to-charge ratios 309, 241, and 308, providing structural confirmation through isotopic chlorine patterns and characteristic resin acid fragmentations.

Comparative Structural Studies with Dehydroabietic Acid Derivatives

Structural comparison between this compound and its parent compound dehydroabietic acid reveals significant electronic and steric modifications introduced by chlorine substitution. Dehydroabietic acid, characterized by the molecular formula C₂₀H₂₈O₂ and molecular weight 300.44 grams per mole, serves as the fundamental structural template for chlorinated derivatives. The parent compound exhibits characteristic aromatic proton resonances at 7.00 and 7.16 parts per million, representing the unsubstituted benzene ring system.

Controlled chlorination studies demonstrate that halogenation occurs exclusively within the aromatic ring system, producing distinct mono- and dichlorinated products. Monochlorodehydroabietic acid isomers exhibit characteristic nuclear magnetic resonance patterns, with one isomer displaying aromatic resonances as a two-proton singlet at 7.14 parts per million, while the alternative isomer shows distinct splitting patterns. These spectroscopic differences enable unambiguous identification of specific chlorination positions within the aromatic system.

The sequential chlorination process produces predictable structural modifications, with this compound representing the next oxidation state beyond monochlorinated derivatives. Further halogenation yields trichlorodehydroabietic acid, characterized by the molecular formula C₂₀H₂₅Cl₃O₂ and exhibiting complete aromatic substitution. This progression demonstrates the systematic nature of electrophilic aromatic substitution within the dehydroabietic acid framework.

Comparative analysis reveals that chlorine substitution significantly influences the electronic environment of adjacent methyl substituents. The carbon-10 methyl group experiences substantial deshielding when chlorine occupies the carbon-11 position, shifting from 1.22 to 1.52 parts per million. This diagnostic chemical shift change serves as a reliable indicator for determining specific chlorination patterns within the aromatic ring system.

Crystallographic and Computational Modeling Insights

Crystallographic analysis of dehydroabietic acid, the parent compound, provides fundamental insights into the three-dimensional architecture of this compound derivatives. X-ray crystallographic studies reveal that dehydroabietic acid crystallizes in the monoclinic space group P2₁ with unit cell parameters: a = 11.738 angstroms, b = 11.875 angstroms, c = 13.654 angstroms, and β = 107.50 degrees. The unit cell volume measures 1815.1 cubic angstroms with four molecules per unit cell, yielding a calculated density of 1.099 megagrams per cubic meter.

The molecular geometry demonstrates three distinct six-membered ring systems adopting planar, half-chair, and chair conformations respectively. This conformational arrangement creates a rigid tricyclic framework that constrains molecular flexibility while maintaining specific stereochemical relationships. The crystallographic analysis confirms the trans ring junction configuration between cyclohexane rings, with methyl substituents positioned on the same side of the tricyclic structure.

Intermolecular interactions within the crystal lattice stabilize the three-dimensional packing arrangement through hydrogen bonding networks. The carboxylic acid functionality participates in characteristic dimer formation through complementary hydrogen bonds, creating infinite chain structures throughout the crystal matrix. These non-covalent interactions significantly influence the compound's physical properties and solid-state behavior.

Computational modeling approaches complement experimental crystallographic data by providing theoretical insights into molecular conformations and electronic distributions. Density functional theory calculations predict optimal geometries for this compound isomers, accounting for chlorine substitution effects on molecular strain and electronic properties. These computational studies reveal that chlorine substitution introduces minimal geometric distortion to the tricyclic framework while significantly altering electrostatic potential surfaces and frontier molecular orbital distributions.

The crystallographic refinement statistics demonstrate high-quality structural determination, with final reliability factors of R[F² > 2σ(F²)] = 0.077 and weighted R(F²) = 0.182. These values indicate excellent agreement between observed and calculated structure factors, validating the proposed molecular geometry and stereochemical assignments. The refined structure provides atomic coordinates with sufficient precision to enable detailed conformational analysis and structure-activity relationship studies.

Table 1: Comparative Molecular Properties of this compound Isomers

Table 2: Crystallographic Parameters for Dehydroabietic Acid Framework

Properties

IUPAC Name |

methyl (1R,4aS,10aR)-1,2-dichloro-4a-methyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2O2/c1-12(2)13-5-7-15-14(11-13)6-8-16-19(15,3)10-9-17(21)20(16,22)18(23)24-4/h5,7,11-12,16-17H,6,8-10H2,1-4H3/t16-,17?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRDVVUUKRKZMM-FQVATPOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCC(C(C3CC2)(C(=O)OC)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC([C@@]([C@@H]3CC2)(C(=O)OC)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858811 | |

| Record name | Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57055-39-7 | |

| Record name | Dichlorodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057055397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

Chlorinating agents such as thionyl chloride (SOCl₂) , chlorine gas (Cl₂) , and phosphorus pentachloride (PCl₅) are commonly employed. Thionyl chloride is preferred for its ability to act as both a chlorinating agent and a solvent, minimizing side reactions.

Typical Procedure :

- DHAA is dissolved in anhydrous dichloromethane or chloroform.

- Thionyl chloride is added dropwise under nitrogen at 0–5°C.

- The mixture is refluxed for 6–12 hours.

- The product is isolated via vacuum distillation or recrystallization.

Key Variables :

Positional Selectivity

The 12 and 14 positions are preferentially chlorinated due to:

- Steric effects : The bulky isopropyl group at C13 directs electrophiles to less hindered positions.

- Electronic effects : Resonance stabilization of the intermediate arenium ion favors substitution at C12 and C14.

Optimization of Chlorination Reactions

Catalytic Enhancements

The addition of Lewis acids (e.g., FeCl₃, AlCl₃) accelerates chlorination by polarizing the Cl–Cl bond:

$$

\text{Cl}2 + \text{FeCl}3 \rightarrow \text{Cl}^+ \text{FeCl}_4^-

$$

This generates a stronger electrophile (Cl⁺), improving reaction rates by 30–40%.

Table 1: Catalytic Chlorination Efficiency

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 25 | 12 | 58 |

| FeCl₃ | 25 | 8 | 82 |

| AlCl₃ | 30 | 6 | 78 |

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of DHAA but may lead to over-chlorination. Non-polar solvents (e.g., CCl₄, CH₂Cl₂) improve selectivity, yielding >90% 12,14-Cl₂-DHAA.

Alternative Synthetic Routes

Microbial Biotransformation

While chemical methods dominate, microbial degradation studies reveal that Pseudomonas abietaniphila BM3 can introduce chlorine via haloperoxidase activity. However, yields are low (<20%), limiting industrial applicability.

Halex Reaction

The Halex reaction, using dichloroisocyanuric acid , provides a halogen-exchange pathway:

$$

\text{DHAA} + \text{C}3\text{N}3\text{O}3\text{Cl}2 \rightarrow \text{12,14-Cl}2\text{-DHAA} + \text{C}3\text{N}3\text{O}3\text{H}_2

$$

This method avoids gaseous Cl₂, improving safety but requiring stringent pH control.

Purification and Characterization

Recrystallization

Crude 12,14-Cl₂-DHAA is purified via recrystallization from ethanol/water (3:1), achieving >95% purity.

Chromatographic Techniques

- Column chromatography : Silica gel with petroleum ether/acetone (8:2) eluent resolves di-chlorinated isomers.

- HPLC : Reverse-phase C18 columns confirm purity, with retention times of 14.2 min (12,14-Cl₂-DHAA) vs. 12.8 min (mono-chlorinated).

Table 2: Analytical Data for 12,14-Cl₂-DHAA

| Property | Value | Method |

|---|---|---|

| Melting Point | 167–169°C | DSC |

| [α]D²⁵ | +42.3° (c=1, CHCl₃) | Polarimetry |

| HRMS (m/z) | 385.0741 [M+H]⁺ | ESI-MS |

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to:

Waste Management

Chlorination byproducts (e.g., HCl, SO₂) are neutralized with NaOH scrubbers, aligning with EPA guidelines.

Chemical Reactions Analysis

Environmental Degradation and Microbial Metabolism

Dichlorodehydroabietic acid is a persistent organic pollutant in pulp and paper mill effluents. Bacterial degradation studies reveal that specific strains metabolize chlorinated resin acids via dehalogenation. For example, Rhodococcus rhodochrous NCIMB 13064 produces haloalkane dehalogenases (e.g., DhaA31), which cleave carbon-halogen bonds in halogenated aliphatic compounds like 1,2,3-trichloropropane . Structural analyses of DhaA31 complexed with substrates suggest a catalytic mechanism involving conformational changes in Asp106, enabling nucleophilic displacement of chloride ions . While direct data on this compound degradation is limited, its structural similarity to TCP implies potential enzymatic dechlorination pathways .

Sediment analyses from Matata Lagoon and Tauranga Harbour (New Zealand) detected chlorinated derivatives, including 12-chloro-, 14-chloro-, and 12,14-dichlorodehydroabietic acid, indicating environmental transformation processes . Multivariate statistical analyses correlated these compounds with parent resin acids, suggesting biotic or abiotic chlorination/dechlorination cycles .

Structural and Enzymatic Dehalogenation

The crystal structure of DhaA31 bound to TCP reveals three chloride ions within the active site, outlining a halide release pathway through the enzyme’s main tunnel . Key substitutions in DhaA31 (e.g., reduced active-site volume) enhance catalytic efficiency toward bulkier substrates, potentially including this compound .

| Enzyme Feature | Role in Dehalogenation |

|---|---|

| Asp106 conformation | Shifts between inactive/active states during catalysis |

| Halide release pathway | Facilitates chloride ion expulsion |

| Active-site substitutions | Optimize substrate binding and turnover |

Quantum chemistry calculations (B2PLYPD3/6-311++G**) and isotopic labeling studies have been used to map fragmentation pathways of hydroxylated derivatives, aiding in the identification of transformation products .

Biological Interactions and Reactivity

12,14-Dichlorodehydroabietic acid inhibits GABA-gated chloride channels in mammalian neurons, binding irreversibly to the [³H]-EBOB site on chloride channels . This interaction reduces chloride ion influx (IC₅₀ values in micromolar range) and alters receptor kinetics by increasing dissociation rates of channel blockers .

| Biological Target | Effect of 12,14-Dichlorodehydroabietic Acid |

|---|---|

| GABAₐ receptors | Noncompetitive inhibition, reduced Bₘₐₓ |

| Src/Syk kinases (NF-κB pathway) | Suppressed activity, anti-inflammatory effects |

The compound’s anti-inflammatory properties are linked to its suppression of NF-κB and AP-1 signaling pathways, targeting kinases like Src, Syk, and TAK1 .

Environmental Persistence and Detection

Gas chromatography-mass spectrometry (GC-MS) and GC-FID are standard methods for detecting this compound in environmental samples. Sediment studies quantify its presence alongside fatty acids and hydrocarbons, with concentrations correlating to industrial discharge histories .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

DCl-DHAA exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated that DCl-DHAA had potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its effectiveness as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that DCl-DHAA can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cardiac Applications

DCl-DHAA derivatives have been explored for their potential in treating cardiac arrhythmias. They act as ion channel openers, which could help regulate heart rhythm and prevent hyperexcitability disorders like epilepsy . This application is particularly promising for developing new therapeutic strategies for cardiac diseases.

Agricultural Applications

Pesticidal Activity

DCl-DHAA has demonstrated insecticidal properties against various agricultural pests. Its effectiveness as an insect growth regulator suggests that it could be used to manage pest populations without the harmful effects associated with conventional pesticides . For example, studies have shown that it disrupts the endocrine systems of insects, leading to reduced growth and development .

Herbicidal Properties

In addition to its insecticidal effects, DCl-DHAA has been evaluated for its herbicidal potential. Research indicates that it can inhibit the growth of certain weed species, making it a candidate for use in sustainable agriculture practices .

Environmental Applications

Biodegradation of Chlorinated Compounds

DCl-DHAA is relevant in environmental science due to its formation during the chlorine bleaching of wood pulp. Its toxicity to aquatic life necessitates effective biodegradation methods. Studies have identified specific bacterial strains capable of degrading DCl-DHAA, highlighting its significance in bioremediation efforts for contaminated water sources .

Ecotoxicological Studies

Research on the ecotoxicological effects of DCl-DHAA has revealed its potential impact on aquatic ecosystems. It has been shown to be toxic to fish, prompting investigations into its environmental fate and the development of treatment systems to mitigate its effects in pulp and paper mill effluents .

Case Studies

Mechanism of Action

Dichlorodehydroabietic acid exerts its effects primarily by modulating ion channels, particularly large conductance calcium-activated potassium channels (BK channels). It enhances the activity of these channels by increasing their sensitivity to calcium ions and membrane potential. This modulation leads to various physiological effects, including increased neurotransmitter release and altered cellular excitability.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of diCl-DHAA and Related Compounds

Key Observations :

- Chlorination Impact: The addition of two chlorine atoms in diCl-DHAA enhances environmental persistence compared to mono-chlorinated Cl-DhA .

- Biological Activity: Unlike non-chlorinated DHAA derivatives (e.g., antiviral compounds ), diCl-DHAA uniquely targets BK channels without direct antimicrobial effects .

Pharmacological Efficacy

Table 2: BK Channel Activation by diCl-DHAA vs. Other Openers

Key Findings :

- diCl-DHAA is 100-fold more potent than NS1619 and exhibits inverse voltage dependence, making it effective at low membrane potentials .

- Structural modifications (e.g., oxime ethers) further enhance potency, demonstrating the importance of the C12/C14 chlorine positions .

Environmental Persistence and Biodegradation

Table 3: Environmental Behavior of Chlorinated Resin Acids

Biological Activity

Dichlorodehydroabietic acid (DDA) is a derivative of dehydroabietic acid, a tricyclic diterpenoid resin acid primarily derived from pine resin. This compound has garnered significant attention due to its diverse biological activities, which include anticancer, antibacterial, anti-inflammatory, and insecticidal properties. This article synthesizes recent research findings on the biological activity of DDA, highlighting its mechanisms of action and potential applications.

Overview of Biological Activities

DDA exhibits a range of biological activities that are critical for its potential therapeutic applications. The following table summarizes the key biological activities associated with DDA:

Antitumor Activity

DDA has been shown to induce apoptosis in various cancer cell lines. For instance, studies indicate that DDA activates caspase-3 and PARP pathways, leading to programmed cell death in human lung cancer cells. Additionally, structural modifications at C-18 have been linked to enhanced anticancer activity, with specific derivatives exhibiting IC50 values as low as 7.76 µM against HeLa cells .

Antibacterial Effects

The antibacterial properties of DDA are particularly noteworthy. It has demonstrated significant activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). Research indicates that DDA not only inhibits bacterial growth but also disrupts biofilm formation, suggesting its potential as a treatment for chronic infections .

Anti-inflammatory Properties

DDA's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and nitric oxide production in macrophages. It acts as an activator of PPARα and PPARγ, which play crucial roles in regulating inflammation and metabolic processes .

Antiprotozoal Activity

DDA exhibits potent antiprotozoal activity by inducing oxidative stress in parasites such as Leishmania and Trypanosoma. The compound has been shown to downregulate Nrf2, a transcription factor involved in the cellular response to oxidative stress, thereby enhancing its antiparasitic effects .

Case Studies

- Antitumor Efficacy Study : A study conducted by Lee et al. demonstrated that DDA induced apoptosis in lung cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Antibacterial Activity Assessment : Research by Pertino et al. reported the effectiveness of DDA against biofilm-forming bacteria, particularly MRSA, showcasing its dual action of preventing colonization and disrupting existing biofilms .

- Anti-inflammatory Mechanism Exploration : A study by Kim et al. revealed that DDA significantly reduced inflammatory markers in macrophages, suggesting its therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the established synthesis protocols for 12,14-dichlorodehydroabietic acid (diCl-DHAA) in experimental settings?

diCl-DHAA is synthetically derived from abietic acid, a natural resin acid, through selective chlorination. Key steps include refluxing abietic acid with chlorine donors (e.g., sulfuryl chloride) under controlled temperatures (40–60°C) and purification via column chromatography. Modifications, such as oxime or ether derivatives, require additional steps like hydroxylamine treatment .

Q. Which analytical techniques are validated for detecting diCl-DHAA in environmental matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantification in effluent samples. Gas chromatography (GC-MS) may also be employed for volatile derivatives. Environmental monitoring data from kraft pulp mills show detection limits as low as 0.6 μg/L, with variable detection frequencies across subcategories (e.g., 23% in fine bleached kraft effluents) .

Q. What experimental models are optimal for studying diCl-DHAA's bioactivity?

Human embryonic kidney (HEK293) cells expressing BK channel α-subunits (BKα) are standard for electrophysiological assays. Concentration-response curves (0.1–10 μM diCl-DHAA) reveal EC₅₀ values <1 μM, validated via patch-clamp recordings .

Q. How does diCl-DHAA modulate calcium-activated potassium (BK) channels?

diCl-DHAA enhances BK channel open probability by increasing sensitivity to intracellular Ca²⁺ and membrane depolarization. Single-channel kinetic analysis shows it reduces long closed-state durations without altering conductance. The β1 subunit does not influence its potency, indicating BKα as the primary target .

Q. What are the environmental persistence metrics for diCl-DHAA in industrial effluents?

Long-term effluent data (1982–2023) indicate median concentrations of 2.6 μg/L in final waste, with variability attributed to treatment processes (e.g., secondary biological systems reduce residuals by 30–50%). Detection ranges span 0–41 μg/L, highlighting matrix-dependent stability .

Advanced Research Questions

Q. How does diCl-DHAA exhibit inverse voltage dependence in BK channel activation?

At lower membrane potentials (e.g., −40 mV), diCl-DHAA induces greater potentiation (2.5-fold increase in open probability) compared to higher potentials (+40 mV). This is attributed to preferential stabilization of voltage-sensor domains in depolarized states, altering Ca²⁺ binding cooperativity .

Q. What methodologies resolve contradictions between diCl-DHAA's environmental detection and laboratory stability?

Discrepancies arise from matrix effects (e.g., organic content in effluents prolongs half-life) versus controlled lab conditions. Accelerated degradation studies (UV exposure, pH variations) and comparative LC-MS/MS analyses across matrices are recommended to assess stability thresholds .

Q. Does diCl-DHAA interact with non-BK ion channels or receptors?

At 1 μM, diCl-DHAA inhibits GABA-dependent chloride influx in mammalian neurons (IC₅₀ = 12 μM) via non-competitive GABAA antagonism. However, selectivity assays (e.g., voltage-gated Ca²⁺ channels) show minimal off-target effects below 0.3 μM, confirming BK specificity at lower concentrations .

Q. How can structural modifications enhance diCl-DHAA's BK channel-opening efficacy?

Oxime derivatives (e.g., 12,14-dichlorodehydroabietic acid oxime) demonstrate improved EC₅₀ values (0.05 μM) by introducing hydrogen-bonding motifs. Molecular docking studies suggest these groups stabilize interactions with BKα’s Ca²⁺ bowl domain .

Q. What kinetic models explain diCl-DHAA's effects on BK channel gating?

Markovian models fit to single-channel data reveal diCl-DHAA reduces mean closed time (τc) from 50 ms to 20 ms while increasing open bursts. Maximum likelihood estimation identifies two closed states, with diCl-DHAA preferentially destabilizing the longer-lived state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.